molecular formula C17H32O B101989 9-Cycloheptadecen-1-ol CAS No. 17344-59-1

9-Cycloheptadecen-1-ol

Cat. No. B101989
CAS RN: 17344-59-1
M. Wt: 252.4 g/mol
InChI Key: QNDMQRZWUGHGHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Cycloheptadecen-1-ol, also known as pheromone Z9-17:OH, is an unsaturated alcohol that is commonly found in insects. This pheromone plays a crucial role in the communication and mate selection of several insect species. The chemical structure of 9-Cycloheptadecen-1-ol consists of a cycloheptene ring, a double bond, and a hydroxyl group.

Mechanism Of Action

The mechanism of action of 9-Cycloheptadecen-1-ol involves the activation of specific receptors in the insect's antennae. When a female insect produces this 9-Cycloheptadecen-1-ol, it is detected by male insects that are attracted to the scent. This 9-Cycloheptadecen-1-ol plays a crucial role in the mate selection of several insect species.

Biochemical And Physiological Effects

The biochemical and physiological effects of 9-Cycloheptadecen-1-ol have been extensively studied. This 9-Cycloheptadecen-1-ol has been found to have a significant impact on the behavior and communication of several insect species. Additionally, it has been shown to have potential therapeutic effects in the treatment of certain diseases.

Advantages And Limitations For Lab Experiments

The use of 9-Cycloheptadecen-1-ol in lab experiments has several advantages. It is a well-studied compound that has been extensively characterized. Additionally, it is relatively easy to synthesize and isolate. However, there are also limitations to the use of this 9-Cycloheptadecen-1-ol in lab experiments. For example, the activity of this 9-Cycloheptadecen-1-ol is highly dependent on the species of insect being studied. Additionally, the effects of this 9-Cycloheptadecen-1-ol can be influenced by several environmental factors.

Future Directions

There are several future directions for the study of 9-Cycloheptadecen-1-ol. One potential area of research is the development of new pest control strategies that are based on this 9-Cycloheptadecen-1-ol. Additionally, the potential therapeutic effects of this 9-Cycloheptadecen-1-ol in the treatment of certain diseases should be further explored. Finally, the study of the mechanism of action of this 9-Cycloheptadecen-1-ol could lead to new insights into the behavior and communication of several insect species.
Conclusion:
In conclusion, 9-Cycloheptadecen-1-ol is a well-studied 9-Cycloheptadecen-1-ol that plays a crucial role in the communication and mate selection of several insect species. The synthesis of this 9-Cycloheptadecen-1-ol is a complex process that requires specialized knowledge and equipment. The use of this 9-Cycloheptadecen-1-ol in scientific research has been extensive and has led to several important discoveries. Finally, there are several future directions for the study of this 9-Cycloheptadecen-1-ol that could lead to new insights into the behavior and communication of several insect species.

Scientific Research Applications

The use of 9-Cycloheptadecen-1-ol in scientific research has been extensive. This 9-Cycloheptadecen-1-ol has been used to study the behavior and communication of several insect species. It has also been used to develop new pest control strategies that are both effective and environmentally friendly. Additionally, 9-Cycloheptadecen-1-ol has been studied for its potential use in the development of new drugs and therapies.

properties

CAS RN

17344-59-1

Product Name

9-Cycloheptadecen-1-ol

Molecular Formula

C17H32O

Molecular Weight

252.4 g/mol

IUPAC Name

cycloheptadec-9-en-1-ol

InChI

InChI=1S/C17H32O/c18-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-17/h1-2,17-18H,3-16H2

InChI Key

QNDMQRZWUGHGHY-UHFFFAOYSA-N

SMILES

C1CCCC=CCCCCCCCC(CCC1)O

Canonical SMILES

C1CCCC=CCCCCCCCC(CCC1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cyclopentadecanone of Synthesis Example 3 was replaced by civetone, and the ketone group was reduced under the same conditions as in Synthesis Example 3, to give 9-cycloheptadecenol.
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